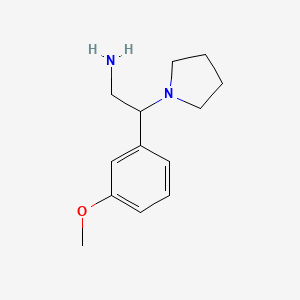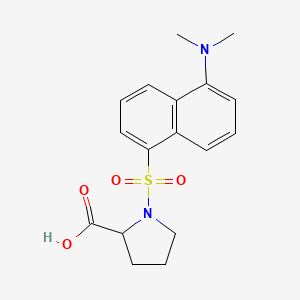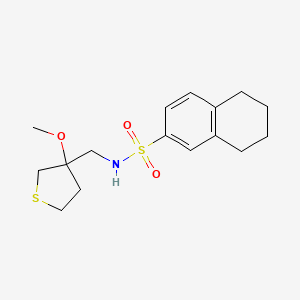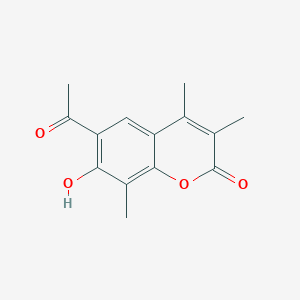
2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine (MPPE) is an organic compound that has been studied extensively in the scientific community due to its unique properties. MPPE is a derivative of pyrrolidine and has been used in a variety of research applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments.
科学的研究の応用
2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine has been used extensively in the scientific community for a variety of applications, including drug design and synthesis, biochemical and physiological studies, and lab experiments. It has been used as a precursor for the synthesis of several drugs, including opioids, benzodiazepines, and anticonvulsants. It has also been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of various drugs. Additionally, it has been used in lab experiments to study the effects of various compounds on biological systems.
作用機序
Target of Action
For instance, a compound with a similar structure, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), was identified as a senescence inducer and found to target tubulin .
Mode of Action
For example, Apocynin, a compound with a similar methoxyphenyl structure, inhibits NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
For instance, a compound named 2-chloro-6-(3-methoxyphenyl)aminopurine (INCYDE) was found to influence the biochemical parameters and photosynthetic efficiency in sodium chloride (NaCl)-stressed tomato plants .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .
Result of Action
For instance, a compound named 3-(4-hydroxy-3-methoxyphenyl)propionic acid was found to have antioxidant activity .
実験室実験の利点と制限
2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine has several advantages and limitations for lab experiments. One of the main advantages of using 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine in lab experiments is its low toxicity, which makes it safe to use in lab experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an ideal choice for lab experiments. However, it has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.
将来の方向性
There are a number of potential future directions for the research and application of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine. One potential future direction is the development of new drugs that utilize the unique properties of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine. Additionally, further research into the biochemical and physiological effects of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine could help to develop new treatments for various diseases and disorders. Additionally, further research into the mechanism of action of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine could help to develop new drugs that target specific receptors. Additionally, further research into the synthesis of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine could help to make the synthesis process more efficient and cost-effective. Finally, further research into the advantages and limitations of using 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine in lab experiments could help to optimize the use of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine in various experiments.
合成法
2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine can be synthesized in a variety of ways, including the use of a Grignard reaction, an aldol condensation, and a nucleophilic substitution reaction. The Grignard reaction is the most common method used to synthesize 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine and involves the addition of a Grignard reagent to an aldehyde or ketone. The aldol condensation involves the reaction of two aldehydes or ketones to form an α,β-unsaturated carbonyl compound. The nucleophilic substitution reaction involves the reaction of an alkyl halide with a nucleophile, such as a base, to form an alkyl group.
特性
IUPAC Name |
2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(9-12)13(10-14)15-7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJCUMTTLXNCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)
![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)
![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)
![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)


